4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine
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Overview
Description
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine typically involves multiple steps, including nucleophilic substitution, cyclization, and functional group modifications. One common method starts with the preparation of 2-(methylthio)pyrimidin-4(3H)-one, followed by nucleophilic substitution using thionyl chloride and bromination. Subsequent steps involve nucleophilic substitution by cyclopentylamine, a one-pot two-step method (Heck reaction, ring closure sequence), oxidation, and bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The compound can undergo reduction reactions to modify the pyrimidine ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with different functional groups.
Scientific Research Applications
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to its pharmacological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(Methylthio)pyrimidin-4(3H)-one: A precursor in the synthesis of 4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine.
4,5-Disubstituted pyrimidines: Compounds with similar structural features and potential biological activities.
Uniqueness
4-(Methylthio)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
7511-83-3 |
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Molecular Formula |
C8H11N3S |
Molecular Weight |
181.26 g/mol |
IUPAC Name |
4-methylsulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine |
InChI |
InChI=1S/C8H11N3S/c1-12-7-5-3-2-4-6(5)10-8(9)11-7/h2-4H2,1H3,(H2,9,10,11) |
InChI Key |
YWXDGCYBIRRFFW-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NC2=C1CCC2)N |
Origin of Product |
United States |
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